4-Methylphthalic anhydride

Overview

Description

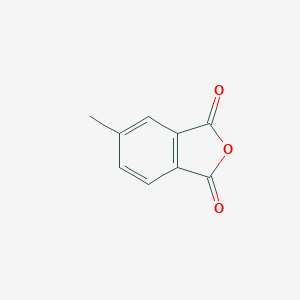

4-Methylphthalic anhydride is an organic compound with the molecular formula C₉H₆O₃. It is a derivative of phthalic anhydride, where a methyl group is substituted at the fourth position of the aromatic ring. This compound is known for its applications in the synthesis of various chemical intermediates, particularly in the production of herbicides and dyes .

Mechanism of Action

Target of Action

4-Methylphthalic anhydride (4-MPA) is a chemical compound that primarily targets the respiratory system . It is used as an important intermediate in the synthesis of certain herbicides and dyes .

Action Environment

The action, efficacy, and stability of 4-MPA can be influenced by various environmental factors. For instance, its reactivity may be affected by temperature and pH. Moreover, if released into the environment, it may cause pollution and have harmful effects on non-target organisms .

Preparation Methods

4-Methylphthalic anhydride can be synthesized through several methods:

-

Diels-Alder Reaction: : One common method involves the Diels-Alder reaction between isoprene and maleic anhydride, followed by dehydrogenation using sulfur or bromine in acetic acid . The reaction conditions typically involve elevated temperatures and the presence of a catalyst such as zinc oxide and 2-mercaptobenzothiazole .

-

Vapor Phase Method: : Another method involves the gas-phase preparation of this compound, which aims to improve yield and efficiency .

Chemical Reactions Analysis

4-Methylphthalic anhydride undergoes various chemical reactions, including:

Hydrolysis: It can be hydrolyzed to form 4-methylphthalic acid.

Esterification: Reacts with alcohols to form esters.

Amidation: Reacts with amines to form amides.

Reduction: Can be reduced to form 4-methylphthalic acid derivatives.

Common reagents used in these reactions include water for hydrolysis, alcohols for esterification, and amines for amidation. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

4-Methylphthalic anhydride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including herbicides and dyes.

Biology: Its derivatives are studied for potential biological activities.

Medicine: Investigated for its potential use in drug synthesis.

Industry: Used in the production of polymers, resins, and plasticizers.

Comparison with Similar Compounds

4-Methylphthalic anhydride can be compared with other similar compounds such as:

Phthalic Anhydride: The parent compound without the methyl substitution.

Hexahydro-4-methylphthalic anhydride: A hydrogenated derivative with different reactivity and applications.

Tetrahydrophthalic Anhydride: Another hydrogenated derivative with distinct properties.

The uniqueness of this compound lies in its specific reactivity due to the presence of the methyl group, which can influence its chemical behavior and applications .

Biological Activity

4-Methylphthalic anhydride (4-MPA) is an organic compound with significant industrial applications, particularly in the production of resins and as a curing agent. Its biological activity has garnered attention due to potential health effects associated with exposure. This article delves into the biological activity of 4-MPA, focusing on its reactivity, sensitization potential, and case studies that illustrate its effects on human health.

Chemical Structure and Properties

This compound is characterized by its anhydride functional group, which contributes to its reactivity. The chemical formula for 4-MPA is CHO, and it typically appears as a colorless to pale yellow liquid. The compound is known to undergo hydrolysis in the presence of water, producing the corresponding diacid, which highlights its reactive nature .

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| CAS Number | 19438-60-9 |

| EC Number | 243-072-0 |

| Flash Point | 350°C |

| Solubility in Water | Reacts to form acid |

Sensitization and Allergic Reactions

The primary concern regarding the biological activity of 4-MPA is its potential to cause sensitization. Studies have shown that exposure can lead to respiratory and skin sensitization, resulting in allergic reactions. For instance, a case study involving workers exposed to hexahydro-4-methylphthalic anhydride (HHMPA), a related compound, reported symptoms such as nasal irritation and dermatitis .

In animal studies, specifically involving guinea pigs, intradermal exposure followed by inhalational challenges resulted in allergic respiratory responses, indicating that the compound can interact with proteins through acylation, potentially leading to sensitization .

Case Studies

Several documented case studies illustrate the health effects associated with exposure to 4-MPA:

-

Case Study of Occupational Exposure :

- Participants : Three workers exposed to MHHPA and HHPA.

- Symptoms : One worker experienced nasal pain and rhinorrhea; another reported severe rhinitis and cough, which were reversible post-exposure; the third exhibited urticaria and tested positive for specific IgE related to phthalic anhydride.

- Findings : The study highlighted the need for careful monitoring of exposure levels in industrial settings .

- Immunological Investigations :

The sensitization mechanism of 4-MPA involves its ability to form covalent bonds with proteins, leading to altered protein structures that can trigger immune responses. The anhydride group is particularly reactive towards nucleophiles such as amino acids found in proteins, facilitating this process .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other phthalic anhydrides. Understanding these similarities helps contextualize its biological activity.

Table 2: Comparison of Phthalic Anhydrides

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Hexahydrophthalic Anhydride | 85-42-7 | Used as a curing agent |

| Trimellitic Anhydride | 552-30-7 | Contains three carboxylic acid groups |

| Hexahydro-3-methylphthalic Anhydride | 57110-29-9 | Isomer with different methyl positioning |

The distinct methyl substitution pattern on the cyclohexane ring of 4-MPA influences its reactivity compared to these similar compounds.

Properties

IUPAC Name |

5-methyl-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXBWJMCXHTKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027805 | |

| Record name | 4-Methylphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white to tan chips; [Acros Organics MSDS] | |

| Record name | 4-Methylphthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19438-61-0, 1938-61-0 | |

| Record name | 4-Methylphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19438-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001938610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019438610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P2740FPCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-methylphthalic anhydride suitable for epoxy resin curing?

A1: MHHPA is a widely used curing agent for epoxy resins due to its ability to react with epoxy groups, forming a crosslinked network. [, , , , ] This crosslinking process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting thermoset material. [, , ]

Q2: How does the particle size of catalysts affect MHHPA's reactivity in epoxy curing?

A2: Research shows that using smaller particles of catalysts like DABCO- and DBU-intercalated α-zirconium phosphate can lead to faster curing of epoxy resins with MHHPA. [] This is likely due to the increased surface area of smaller particles, providing more active sites for the catalytic reaction.

Q3: Can MHHPA be used to create epoxy resins with specific properties for demanding applications?

A3: Yes, MHHPA is utilized in formulating epoxy resins for advanced applications. For instance, incorporating fluorinated components alongside MHHPA in epoxy resin formulations results in materials with a lower dielectric constant and reduced water absorption, making them suitable for microelectronics. [] Additionally, novel cycloaliphatic epoxides cured with MHHPA have demonstrated enhanced properties like higher glass transition temperatures and improved thermal stability, making them promising candidates for microelectronic packaging. [, ]

Q4: Beyond epoxy resins, what other applications utilize this compound?

A4: MHHPA is also employed in synthesizing hyperbranched aromatic polyimides. [, , ] These polymers, known for their unique properties like good solubility and processability, find applications in various fields, including coatings, membranes, and advanced materials.

Q5: Can this compound be polymerized directly?

A5: While MHHPA is primarily known as a curing agent, it can be used in polymerization reactions. For instance, 4-(1-bromoethyl)benzoic acid, derived from MHHPA, can initiate the synthesis of monochelic polystyrene via atom transfer radical polymerization (ATRP). []

Q6: What is a "latent thermal initiator", and how is this compound involved?

A6: A latent thermal initiator remains inactive at low temperatures but triggers polymerization upon heating. Several studies highlight the use of MHHPA in systems with latent thermal initiators. For example, imidazoles-intercalated α-zirconium phosphate, when combined with MHHPA, acts as a latent thermal initiator, only initiating polymerization at elevated temperatures (100 °C or above). [] This property is valuable for applications requiring storage stability followed by controlled curing upon heating.

Q7: Are there other examples of MHHPA being used with latent thermal initiators?

A7: Yes, zeolitic imidazolate frameworks (ZIFs) like ZIF-8 and ZIF-14, when used in conjunction with MHHPA, also exhibit latent thermal initiation behavior. [] These systems show excellent stability at room temperature but efficiently cure epoxy resins at elevated temperatures, highlighting the versatility of MHHPA in controlled polymerization processes.

Q8: How does the addition of nano fumed silica impact epoxy adhesives containing MHHPA?

A8: Research indicates that adding nano fumed silica to epoxy adhesives comprising MHHPA as a hardener can improve their thermal properties. [] This improvement is attributed to the increased crosslinking density and enhanced interfacial interactions between the nanosilica and the epoxy matrix.

Q9: How does the glass transition temperature (Tg) relate to the degree of conversion in epoxy systems cured with MHHPA?

A9: The relationship between Tg and the degree of conversion in a DGEBA-MHHPA epoxy system has been investigated using a modified DiBenedetto's equation. [] A specific ratio of segmental mobility for crosslinked and uncrosslinked polymers was used to model this relationship, providing insights into the curing behavior of this system.

Q10: What are the known toxicological properties of this compound?

A10: this compound has been identified as a potential sensitizer. Studies in rats have shown that exposure to MHHPA can induce the production of specific immunoglobulin E (IgE) and IgG antibodies. [] The levels of IgE antibodies in rats correlated with findings from studies on guinea pigs and epidemiological data from exposed workers, suggesting that MHHPA exposure could lead to allergic sensitization.

Q11: Are there any biobased alternatives being explored for applications currently using MHHPA?

A11: Yes, researchers are actively seeking sustainable alternatives to traditional epoxy monomers and curing agents. For instance, a limonene-based epoxy monomer has been investigated for its potential to replace petrochemically derived epoxides. [] This bio-based epoxy, when cured with MHHPA, exhibited promising properties, indicating its potential as a sustainable alternative in thermoset applications.

Q12: What about biobased plasticizers for use with poly(lactic acid) (PLA)?

A12: Research has explored using natural and modified castor oil as bio-based plasticizers for PLA. [] One study found that incorporating castor oil modified with hexahydro-4-methylphthalic anhydride improved PLA's flexibility and melt processing while maintaining thermal stability, showcasing promising results for eco-friendly plasticizer development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.